1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde
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Overview
Description
1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a dichlorophenyl group and a carbaldehyde functional group attached to the triazole ring
Preparation Methods
The synthesis of 1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dichlorophenylhydrazine with an appropriate aldehyde under acidic conditions to form the corresponding hydrazone. This hydrazone is then cyclized using a suitable cyclizing agent, such as sodium nitrite, to yield the desired triazole compound .
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired reaction pathway and product formation.
Scientific Research Applications
1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the disruption of essential biological processes. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to cell death . The exact molecular targets and pathways can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
1-(3,5-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: This compound also contains a dichlorophenyl group but has a different heterocyclic core, leading to distinct chemical and biological properties.
3,5-dichloro-N-(2-chlorophenyl)benzamide: This compound has a similar dichlorophenyl group but differs in its functional groups and overall structure, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to participate in a wide range of chemical reactions, making it a versatile compound for various research and industrial applications.
Properties
CAS No. |
916150-98-6 |
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Molecular Formula |
C9H5Cl2N3O |
Molecular Weight |
242.06 g/mol |
IUPAC Name |
1-(3,5-dichlorophenyl)triazole-4-carbaldehyde |
InChI |
InChI=1S/C9H5Cl2N3O/c10-6-1-7(11)3-9(2-6)14-4-8(5-15)12-13-14/h1-5H |
InChI Key |
VQRJCEPGTFVRRT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N2C=C(N=N2)C=O |
Origin of Product |
United States |
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